molecular formula C21H24N2O B6952750 N-cyclopropyl-2-(3-phenylcyclobutyl)-N-(pyridin-4-ylmethyl)acetamide

N-cyclopropyl-2-(3-phenylcyclobutyl)-N-(pyridin-4-ylmethyl)acetamide

Cat. No.: B6952750
M. Wt: 320.4 g/mol
InChI Key: JHBFUHUKIRRTLL-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-(3-phenylcyclobutyl)-N-(pyridin-4-ylmethyl)acetamide is an organic compound that belongs to the class of acetamides. This compound features a cyclopropyl group, a phenylcyclobutyl group, and a pyridinylmethyl group attached to an acetamide backbone. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Properties

IUPAC Name

N-cyclopropyl-2-(3-phenylcyclobutyl)-N-(pyridin-4-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O/c24-21(14-17-12-19(13-17)18-4-2-1-3-5-18)23(20-6-7-20)15-16-8-10-22-11-9-16/h1-5,8-11,17,19-20H,6-7,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHBFUHUKIRRTLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CC=NC=C2)C(=O)CC3CC(C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-(3-phenylcyclobutyl)-N-(pyridin-4-ylmethyl)acetamide typically involves multiple steps:

    Formation of the Cyclopropyl Group: This can be achieved through the cyclopropanation of an alkene using reagents like diazomethane or Simmons-Smith reagent.

    Synthesis of the Phenylcyclobutyl Group: This might involve the cyclization of a suitable precursor, such as a phenyl-substituted butadiene, under conditions that promote ring closure.

    Attachment of the Pyridinylmethyl Group: This step could involve the alkylation of a pyridine derivative with a suitable electrophile.

    Formation of the Acetamide Backbone: The final step would involve the coupling of the previously synthesized intermediates with an acetamide precursor under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of catalytic processes.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-(3-phenylcyclobutyl)-N-(pyridin-4-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or hydrogenation catalysts can convert certain functional groups to alcohols or alkanes.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the pyridine ring or the phenyl group, using reagents like halogens or organometallic compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or PCC.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogens (e.g., chlorine, bromine), organolithium or Grignard reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential lead compound in drug discovery.

    Medicine: Potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-(3-phenylcyclobutyl)-N-(pyridin-4-ylmethyl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopropyl-2-(3-phenylcyclobutyl)-N-(pyridin-3-ylmethyl)acetamide: Similar structure but with a different position of the pyridine ring.

    N-cyclopropyl-2-(3-phenylcyclobutyl)-N-(pyridin-2-ylmethyl)acetamide: Another positional isomer.

    N-cyclopropyl-2-(3-phenylcyclobutyl)-N-(pyridin-4-ylmethyl)propionamide: Similar structure with a different acyl group.

Uniqueness

N-cyclopropyl-2-(3-phenylcyclobutyl)-N-(pyridin-4-ylmethyl)acetamide may exhibit unique properties due to the specific arrangement of its functional groups, which can influence its reactivity, biological activity, and physical properties.

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